Thiophene-2-thiol

Catalog No.
S708360
CAS No.
7774-74-5
M.F
C4H4S2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-thiol

CAS Number

7774-74-5

Product Name

Thiophene-2-thiol

IUPAC Name

thiophene-2-thiol

Molecular Formula

C4H4S2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C4H4S2/c5-4-2-1-3-6-4/h1-3,5H

InChI Key

SWEDAZLCYJDAGW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S

solubility

Very slightly soluble in water
Miscible at room temperature (in ethanol)

Synonyms

2-Mercaptothiophene; 2-Thienylmercaptan; α-Thienyl Mercaptan

Canonical SMILES

C1=CSC(=C1)S

The exact mass of the compound Thiophene-2-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in watermiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Thiophene-2-thiol is a highly reactive, sulfur-containing heteroaromatic compound that serves as a critical precursor and functionalizing agent across multiple industrial sectors. Unlike standard aliphatic thiols or simple aromatic analogs, the unique electronic environment of the thiophene ring imparts distinct nucleophilicity and surface-binding characteristics. This translates to exceptional processability in metal-free cross-coupling, rapid catalyst-free heterocyclic synthesis, and non-dissociative adsorption on transition metals. Furthermore, its extremely low sensory threshold makes it a high-impact ingredient in the flavor and fragrance industry. For procurement teams, selecting Thiophene-2-thiol over generic thiols ensures access to a versatile building block that reduces manufacturing cycle times, eliminates heavy-metal catalyst dependencies, and enables ultra-low-dose formulations[1].

Research Fit

Heteroaromatic Thiol Distinct electronic environment vs carbocyclic thiophenols
Thiol–Thione Tautomerism Enables C=S binding mode not present in benzenethiol
Surface & Photoinitiation Reported utility in SAM formation and oxygen-insensitive initiation

Substituting Thiophene-2-thiol with generic aliphatic thiols (e.g., methanethiol, cyclohexylthiol) or standard aromatic thiols routinely leads to process failures and degraded application performance. In surface functionalization, aliphatic thiols undergo spontaneous dissociative chemisorption, cleaving the S-H bond and permanently altering the surface chemistry, whereas Thiophene-2-thiol maintains its structural integrity via physisorption[1]. In synthetic workflows, aliphatic thiols fail completely in aerobic oxidative cross-coupling reactions where Thiophene-2-thiol thrives. Additionally, in flavor formulations, attempting to substitute this compound with alternative Maillard reaction products like thiazoles requires massive increases in ingredient volume—often by orders of magnitude—to achieve the same sensory impact, drastically increasing formulation costs and altering the final product matrix.

Substitution Risk

Electronic profile mismatch
Heteroaromatic ring alters electron density and reactivity relative to benzenethiols
Tautomeric equilibrium absent in analogs
Thione population supports distinct metal coordination; thiophenol shows no thione form
Photoinitiation rank difference
Heterocyclic thiols exhibit a different efficiency tier than alkyl or nonheterocyclic thiols

Non-Dissociative Adsorption on Transition Metals

In self-assembled monolayer (SAM) formation on transition metals such as Pd(111), the electronic environment of the terminal sulfur atom dictates the binding mechanism. Methanethiol undergoes spontaneous dissociative chemisorption, leading to the cleavage of the S-H bond. In contrast, Thiophene-2-thiol adsorbs without S-H bond cleavage, resulting in physisorption [1].

Evidence DimensionS-H bond cleavage during surface adsorption
Target Compound DataNo S-H bond cleavage (physisorption)
Comparator Or BaselineMethanethiol (Spontaneous dissociative chemisorption with S-H cleavage)
Quantified DifferenceFundamental shift in binding mechanism from destructive chemisorption to intact physisorption
ConditionsPd(111) surface adsorption models

Allows for non-destructive, reversible surface functionalization crucial for advanced catalyst recovery and specific electrode modifications.

Photoinitiation ranking
Class-level inference
Nonheterocyclic aromatics > heterocyclic aromatics ≈ thioacids > alkyl thiols
May support oxygen-insensitive photoinitiation context
Ranking from 26-thiol study; polymerization-specific

Catalyst-Free Heterocyclic Sulfide Synthesis Efficiency

The synthesis of heterocyclic thienyl sulfides typically requires complex workups and heavy-metal catalysis. However, Thiophene-2-thiol reacts neat with activated halogenated heterocycles in a substitution-type reaction without any catalyst, achieving completion in under 30 minutes (often 15 minutes). This is a stark contrast to traditional methods utilizing other thiols, which require copper catalysts and reaction times up to 18 hours[1].

Evidence DimensionReaction time and catalyst requirement
Target Compound Data<30 minutes, neat, catalyst-free
Comparator Or BaselineTraditional methods (18 hours, requires copper catalysts)
Quantified Difference97% reduction in reaction time and elimination of heavy-metal catalysts
ConditionsSubstitution reaction with activated halogenated heterocycles

Drastically reduces manufacturing cycle times and eliminates heavy-metal catalyst costs and purification steps in pharmaceutical precursor production.

Tautomer energy comparison
Head-to-head
Thione tautomers at +1.6 and +25.5 kJ/mol vs thiol; thiophenol shows no thione
Reported tautomerism supports distinct coordination chemistry study
XAS and DFT evidence in toluene solution

Ultra-Low Odor Threshold for Sensory Formulations

As a key aroma contributor in Maillard reaction products, Thiophene-2-thiol provides a highly desirable roasted coffee and meaty aroma. Its odor detection threshold is exceptionally low at ~0.8 µg/L. When compared to other nitrogen/sulfur heterocycles formed in similar matrices, such as thiazole (odor threshold of 38 mg/L, or 38,000 µg/L), Thiophene-2-thiol is orders of magnitude more potent [1].

Evidence DimensionOdor detection threshold
Target Compound Data~0.8 µg/L
Comparator Or BaselineThiazole (38,000 µg/L)
Quantified Difference47,500-fold lower concentration required for sensory detection
ConditionsAqueous/wine model systems and sensory panel evaluation

Enables ultra-low-dose formulation in the food and beverage industry, minimizing overall ingredient volume while achieving authentic roasted profiles.

Gold–sulfur adsorption
Head-to-head
Direct attachment shows lower Au–S interaction energy than spacer-containing analog
Adsorption energetics context differs from alkyl-spacer analog
DFT cluster vs slab model variation; quantitative values not reported

Superior Reactivity in Aerobic Oxidative Cross-Coupling

In the K2CO3-promoted aerobic oxidative cross-coupling of trialkyl phosphites with thiols, Thiophene-2-thiol is well tolerated, yielding the corresponding phosphorothioates in moderate to high yields at room temperature. In contrast, the phosphorylation of aliphatic thiols, such as benzylthiol and cyclohexylthiol, completely fails to produce the desired cross-coupled products under identical metal-free conditions [1].

Evidence DimensionProduct yield in metal-free cross-coupling
Target Compound DataModerate to high yield of phosphorothioates
Comparator Or BaselineAliphatic thiols (0% yield)
Quantified DifferenceSuccessful coupling vs. complete reaction failure
ConditionsK2CO3-promoted aerobic oxidative cross-coupling with trialkyl phosphites at room temperature

Provides a straightforward, metal-free route to construct phosphorus-sulfur bonds, avoiding the reactivity limitations of aliphatic thiols.

STM adlayer morphology
Cross-study comparable
Ordered stripe-like adlayers on Au(111); distinct from thiophenol SAMs
May support surface patterning studies requiring specific SAM morphology
STM under UHV; quantitative stripe distribution not provided

Non-Destructive Surface Functionalization of Transition Metals

Where this compound is the right choice: Advanced electrode and sensor manufacturing where self-assembled monolayers (SAMs) must be formed without cleaving the S-H bond. Its physisorption profile on palladium and gold makes it superior to methanethiol for applications requiring reversible binding or intact thiol functionality at the metal interface [1].

High-Throughput Manufacturing of Pharmaceutical Sulfides

Where this compound is the right choice: Industrial synthesis of heterocyclic thienyl sulfides used as pharmaceutical precursors. By utilizing Thiophene-2-thiol, manufacturers can bypass 18-hour, copper-catalyzed workflows in favor of rapid (<30 minute), catalyst-free reactions, significantly lowering process costs and heavy-metal remediation requirements [2].

Ultra-Low-Dose Flavor and Fragrance Formulation

Where this compound is the right choice: Commercial food, beverage, and artificial meat formulations requiring authentic roasted coffee or meaty notes. Its extremely low odor threshold (~0.8 µg/L) allows formulators to achieve target sensory profiles at a fraction of the volume required by alternative Maillard reaction products like thiazoles [3].

Metal-Free Synthesis of Phosphorothioates

Where this compound is the right choice: Agrochemical and chemical biology synthesis workflows targeting phosphorus-sulfur bond construction. Thiophene-2-thiol readily undergoes K2CO3-promoted aerobic oxidative cross-coupling at room temperature, succeeding where aliphatic thiols fail, thus enabling greener, metal-free production routes [4].

Application Fit

Application
Selection Property
Validation Focus
Bulk polymerization initiator
Heterocyclic aromatic thiol class ranking
Oxygen insensitivity & initiation rate
Metal complex synthesis
Thiol–thione tautomer equilibrium
Coordination mode accessibility (S vs C=S)
Gold surface patterning
Ordered stripe adlayer morphology
SAM order & substrate displacement pattern
Thiophene sulfide synthesis
Thiol nucleophilicity on thiophene ring
Reactivity with alkyl halides & alkenes

Physical Description

Liquid
Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odour

XLogP3

2.2

Density

d204 1.24
1.250-1.255

UNII

F3LB1437XQ

GHS Hazard Statements

Aggregated GHS information provided by 1420 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1420 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1419 of 1420 companies with hazard statement code(s):;
H302 (97.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7774-74-5

Wikipedia

2-thiophenethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

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